(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Dichlorobenzylidene Group: This step involves the condensation of the benzofuran core with 3,4-dichlorobenzaldehyde under basic conditions.
Hydroxylation and Pyrrolidinylmethylation: The hydroxyl group is introduced through selective oxidation, and the pyrrolidinylmethyl group is added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The dichlorobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Organic Synthesis: Building blocks for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Binding: Interaction with biological receptors.
Medicine
Drug Development: Potential candidates for the development of new therapeutic agents.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the pyrrolidinylmethyl group.
(2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: Contains a methyl group instead of the pyrrolidinylmethyl group.
Uniqueness
The presence of the pyrrolidinylmethyl group in (2Z)-2-(3,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C20H17Cl2NO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17Cl2NO3/c21-15-5-3-12(9-16(15)22)10-18-19(25)13-4-6-17(24)14(20(13)26-18)11-23-7-1-2-8-23/h3-6,9-10,24H,1-2,7-8,11H2/b18-10- |
InChI Key |
NKYKTRQXWHAMAZ-ZDLGFXPLSA-N |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)Cl)Cl)/C3=O)O |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)Cl)Cl)C3=O)O |
Origin of Product |
United States |
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